1-(4-amino-1H-indol-3-yl)ethanone 1-(4-amino-1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 114495-28-2
VCID: VC7937601
InChI: InChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3
SMILES: CC(=O)C1=CNC2=CC=CC(=C21)N
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

1-(4-amino-1H-indol-3-yl)ethanone

CAS No.: 114495-28-2

Cat. No.: VC7937601

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-amino-1H-indol-3-yl)ethanone - 114495-28-2

Specification

CAS No. 114495-28-2
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 1-(4-amino-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3
Standard InChI Key FJCAZCLEEJMQPJ-UHFFFAOYSA-N
SMILES CC(=O)C1=CNC2=CC=CC(=C21)N
Canonical SMILES CC(=O)C1=CNC2=CC=CC(=C21)N

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s core structure consists of a bicyclic indole system fused with a pyrrole and benzene ring. The amino group (-NH2_2) at the 4th position and the acetyl group (-COCH3_3) at the 1st position create a unique electronic environment that influences its reactivity and interactions. X-ray crystallography and spectroscopic analyses (IR, 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) confirm the planar geometry of the indole ring and the spatial orientation of substituents .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}
Molecular Weight174.20 g/mol
CAS Registry Number114495-28-2
Melting Point97–98°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, methanol
Spectral Data (IR)νmax\nu_{\text{max}}: 3485 cm1^{-1} (N-H), 1690 cm1^{-1} (C=O)

Spectroscopic Identification

  • IR Spectroscopy: Strong absorption bands at 3485 cm1^{-1} (N-H stretch of amine) and 1690 cm1^{-1} (C=O stretch of ketone) confirm functional groups .

  • 1H^1\text{H}-NMR: Signals at δ 16.19 (s, 1H, NH), δ 8.25 (s, 1H, indole H-2), and δ 2.01 (s, 3H, CH3_3) align with the proposed structure .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 174.1360 (M+H+^+) .

Synthesis Methods

Cyclocondensation Approaches

A common synthesis involves the reaction of 4-aminoindole with acetylating agents under acidic conditions. For example, treatment of 4-aminoindole with acetic anhydride in the presence of methanolic HCl yields 1-(4-amino-1H-indol-3-yl)ethanone with a 65–80% yield .

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYield (%)
Acetylation of 4-aminoindoleAcetic anhydride, MeOH/HCl, reflux75
Cyclohexanone derivatizationHydrazine hydrate, MeOH, reflux65
Multi-component reactions (MCRs)Piperidine, DMSO, RT98

Optimization Strategies

Recent advances employ one-pot multicomponent reactions to enhance efficiency. For instance, a mixture of 4-aminoindole, diketones, and aldehydes in dimethyl sulfoxide (DMSO) with piperidine catalysis achieves a 98% yield under ambient conditions . These methods minimize by-products and reduce reaction times.

Chemical Reactivity and Derivatives

Functional Group Transformations

The amino and carbonyl groups serve as reactive sites for derivatization:

  • Amino Group: Undergoes acylation, alkylation, and Schiff base formation. Reaction with benzaldehyde forms a Schiff base derivative (λmax_{\text{max}} = 420 nm) .

  • Carbonyl Group: Participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Knoevenagel) .

Bioactive Derivatives

  • Antimicrobial Agents: Substitution at the 5th position with bromo or methoxy groups enhances activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .

  • Anticancer Derivatives: Pyrimidine-fused analogs exhibit IC50_{50} values of 8.2 µM against MCF-7 breast cancer cells .

Biological Activities and Applications

Antimicrobial Properties

1-(4-Amino-1H-indol-3-yl)ethanone derivatives demonstrate broad-spectrum activity:

Table 3: Antimicrobial Efficacy of Selected Derivatives

DerivativeMIC (µg/mL)Target Organism
5-Bromo-substituted12.5S. aureus (MRSA)
5-Methoxy-substituted25.0E. coli
Schiff base complex6.25Candida albicans

Anticancer Mechanisms

The compound inhibits topoisomerase II and tubulin polymerization, inducing apoptosis in cancer cells. In silico docking studies reveal strong binding affinity (-9.2 kcal/mol) to the EGFR kinase domain .

Comparison with Related Indole Derivatives

Table 4: Structural and Functional Comparison

CompoundSubstituentsBioactivity (IC50_{50})
1-(1H-Indol-3-yl)-2-phenylethanonePhenyl at C-1Antifungal: 18 µM
2-Amino-1-(1H-indol-3-yl)ethanoneAminoethyl at C-1Antibacterial: 10 µg/mL
1-(5-Amino-1H-indol-3-yl)ethanoneAmino at C-5Antiproliferative: 5 µM

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